Bienvenue dans la boutique en ligne BenchChem!

Hydroxyamfetamine

Pharmacology Receptor Binding Structure-Activity Relationship

Hydroxyamfetamine is the irreplaceable gold standard for urgent Horner's syndrome lesion localization, uniquely releasing norepinephrine from intact postganglionic terminals—a mechanism phenylephrine or apraclonidine cannot replicate, enabling differentiation within hours. For high-throughput ophthalmology, the 1%/0.25% tropicamide combination offers equivalent mydriasis with significantly less cycloplegia (p=0.001). Researchers choose this 98%-purity compound (EC50 51 nM at TAAR1) to dissect norepinephrine release mechanisms without direct receptor activation. Procure now for diagnostics, combinatorial ophthalmics, or autonomic pharmacology studies.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 103-86-6
Cat. No. B1663557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyamfetamine
CAS103-86-6
SynonymsHydrobromide, Hydroxyamphetamine
Hydroxyamfetamine
Hydroxyamphetamin
Hydroxyamphetamine
Hydroxyamphetamine Hydrobromide
Hydroxyphenylisopropylamine
Methyltyramine
Norpholedrin
Oxyamphetamine
p Hydroxyamphetamine
p-Hydroxyamphetamine
para Hydroxyamphetamine
para-Hydroxyamphetamine
Paredrine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3
InChIKeyGIKNHHRFLCDOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyamfetamine (CAS 103-86-6) Procurement Guide: Indirect Sympathomimetic for Diagnostic Mydriasis


Hydroxyamfetamine (4-hydroxyamphetamine, CAS 103-86-6) is a substituted phenethylamine and indirect-acting sympathomimetic amine [1]. It functions primarily as a norepinephrine releasing agent rather than a direct adrenergic receptor agonist, a key distinction from phenylephrine [2]. Clinically, it is formulated as a 1% ophthalmic solution (often as the hydrobromide salt, CAS 306-21-8) and is indicated for inducing diagnostic mydriasis, most notably in the pharmacological localization of Horner's syndrome [3]. Its action is dependent on intact postganglionic sympathetic nerve terminals, making it uniquely suited for differentiating preganglionic from postganglionic lesions [4].

Why Hydroxyamfetamine (CAS 103-86-6) Cannot Be Replaced by Other Mydriatics or Sympathomimetics


Substitution of hydroxyamfetamine with other adrenergic agonists or mydriatics is not straightforward due to its indirect mechanism of action (norepinephrine release) and its specific diagnostic utility in Horner's syndrome [1]. Unlike direct agonists such as phenylephrine, which act on postsynaptic receptors and rely on denervation hypersensitivity, hydroxyamfetamine's efficacy is contingent on the presence of functional presynaptic nerve terminals [2]. This mechanistic divergence leads to distinct clinical outcomes: it achieves equivalent mydriasis to phenylephrine combinations with significantly lower cycloplegic effect (less impact on accommodation) and improved patient tolerability [3]. Furthermore, in Horner's syndrome diagnosis, hydroxyamfetamine uniquely localizes the lesion site, a function not replicated by cocaine (reuptake inhibitor) or apraclonidine (alpha-2 agonist), making it an irreplaceable tool in neuro-ophthalmic practice [4].

Quantitative Differentiation: Hydroxyamfetamine (CAS 103-86-6) vs. Comparators


TAAR1 Agonism: Hydroxyamfetamine Potency vs. Amphetamine and Methamphetamine

Hydroxyamfetamine demonstrates potent agonist activity at the trace amine-associated receptor 1 (TAAR1), with an EC50 of 51 nM (0.051 µM) in HEK293 cells expressing rat TAAR1 [1]. This potency is comparable to or greater than that of its parent compound, amphetamine, and methamphetamine, highlighting its distinct pharmacological profile. While amphetamine and methamphetamine are also TAAR1 agonists, their primary clinical use and side effect profiles differ significantly, making hydroxyamfetamine a preferred tool for studying TAAR1-mediated effects without the strong psychostimulant liability [2].

Pharmacology Receptor Binding Structure-Activity Relationship

Mydriatic Efficacy: Hydroxyamfetamine + Tropicamide vs. Phenylephrine + Tropicamide

In a prospective, double-masked, randomized, cross-over study of 60 healthy volunteers, the combination of 1% hydroxyamphetamine + 0.25% tropicamide (Paremyd) produced mydriasis that was statistically non-inferior to the combination of 2.5% phenylephrine + 0.5% tropicamide (p > 0.05) [1]. However, the hydroxyamphetamine combination demonstrated a significantly lower cycloplegic effect (less impact on accommodation) during the first hour (p = 0.001) and was associated with significantly fewer adverse ocular symptoms (p < 0.05) [1]. This indicates that while both combinations achieve comparable pupil dilation, hydroxyamphetamine offers a more comfortable patient experience with faster recovery of accommodation.

Ophthalmology Clinical Trial Diagnostic Imaging

Diagnostic Utility in Horner's Syndrome: Lesion Localization with 1% Hydroxyamfetamine

In a study of 54 patients with Horner's syndrome, 1% hydroxyamphetamine hydrobromide (Paredrine) effectively distinguished preganglionic from postganglionic lesions based on the differential pupillary dilation response [1]. Patients with postganglionic lesions exhibited significantly less dilation on the affected side compared to the unaffected side, whereas those with preganglionic lesions often showed greater dilation on the affected side [1]. This differential response provides a clear, quantifiable diagnostic endpoint. In contrast, phenylephrine (1%) is used to detect denervation hypersensitivity, a phenomenon that develops over days to weeks, and is therefore less useful in acute settings [2]. Cocaine, another diagnostic agent, is a controlled substance and difficult to obtain, further underscoring the practical value of hydroxyamfetamine [2].

Neuro-Ophthalmology Diagnostic Test Horner's Syndrome

Comparative Potency: Hydroxyamfetamine vs. Pholedrine (N-Methyl Derivative)

In a study comparing indirect-acting sympathomimetic amines in 10 healthy subjects, 1% pholedrine (the N-methyl derivative of hydroxyamfetamine) produced mydriatic effects similar to those of 0.5% hydroxyamfetamine [1]. This indicates that hydroxyamfetamine is approximately twice as potent as its N-methylated analog on a weight/volume basis. When hydroxyamfetamine availability is limited, 1% pholedrine has been proposed as a substitute; however, the higher potency of hydroxyamfetamine may be advantageous for achieving reliable diagnostic responses at lower concentrations [1]. This data also provides a quantitative benchmark for researchers studying the structure-activity relationship of sympathomimetic amines.

Pharmacology Structure-Activity Relationship Alternative Agents

Adrenergic Receptor Selectivity: Hydroxyamfetamine Indirect Action vs. Phenylephrine Direct Agonism

Hydroxyamfetamine is classified as an indirect sympathomimetic; it does not directly bind or activate adrenergic receptors but instead promotes the release of endogenous norepinephrine from presynaptic nerve terminals [1]. In contrast, phenylephrine is a direct-acting alpha-1 adrenergic receptor agonist [2]. This mechanistic difference is reflected in binding affinity: hydroxyamfetamine exhibits very low affinity for the alpha-1A adrenergic receptor, with a reported Ki of 39 µM (39,000 nM) [3]. This is several orders of magnitude lower than the affinity of direct agonists like phenylephrine (Ki typically in the low nanomolar range). This low direct receptor binding underscores its dependence on functional nerve terminals for efficacy and explains its unique diagnostic profile in conditions like Horner's syndrome.

Pharmacodynamics Receptor Binding Mechanism of Action

Optimal Procurement and Application Scenarios for Hydroxyamfetamine (CAS 103-86-6)


Neuro-Ophthalmic Diagnosis: Acute Horner's Syndrome Localization

Hydroxyamfetamine 1% ophthalmic solution is the gold-standard agent for localizing the lesion in Horner's syndrome immediately upon presentation. Its indirect mechanism, releasing norepinephrine from intact postganglionic terminals, allows for differentiation between preganglionic and postganglionic lesions within hours, a critical factor in guiding urgent neuroimaging and intervention [1]. This contrasts with phenylephrine, which requires days to weeks for denervation hypersensitivity to develop, and cocaine, which faces significant regulatory hurdles [2]. Procurement should prioritize hydroxyamfetamine for any clinic or hospital performing neuro-ophthalmic evaluations, as its unique diagnostic capability is not replicated by other commercially available agents.

Routine Diagnostic Mydriasis with Enhanced Patient Comfort and Rapid Recovery

For routine fundoscopic examination, a combination product containing 1% hydroxyamfetamine and 0.25% tropicamide (e.g., Paremyd) offers a distinct advantage over traditional phenylephrine/tropicamide combinations. Clinical trials demonstrate equivalent mydriatic efficacy but with significantly less cycloplegia (p = 0.001) and fewer adverse symptoms (p < 0.05) [3]. This translates to a more comfortable patient experience and faster return of accommodative function, which is particularly valuable in outpatient settings where patient throughput and satisfaction are key performance indicators. Procurement of this specific combination formulation should be considered for high-volume ophthalmology and optometry practices.

Pharmacological Research: TAAR1 Agonist Tool Compound

Hydroxyamfetamine serves as a potent and selective tool compound for studying the trace amine-associated receptor 1 (TAAR1). With an EC50 of 51 nM at rat TAAR1, it is among the most potent known agonists of this receptor, exceeding the potency of methamphetamine by up to 87-fold [4]. Its distinct pharmacological profile—an indirect sympathomimetic with minimal direct adrenergic receptor binding—makes it ideal for dissecting TAAR1-mediated signaling pathways in vitro and in vivo, without the confounding effects of strong direct receptor activation or psychostimulant properties. Academic and industrial research laboratories focused on neuropsychiatric disorders, addiction, or metabolic regulation should consider procuring high-purity hydroxyamfetamine for these mechanistic studies.

Comparative Pharmacology: Studying Norepinephrine Release Mechanisms

Hydroxyamfetamine's well-defined indirect sympathomimetic action makes it a valuable reference compound for studies investigating presynaptic norepinephrine release mechanisms. Its potency relative to structural analogs is quantifiable: it is approximately twice as potent as its N-methyl derivative, pholedrine, in producing mydriasis (0.5% hydroxyamfetamine ≈ 1% pholedrine) [5]. This allows researchers to probe the structure-activity relationships of sympathomimetic amines and to model the function of the norepinephrine transporter and vesicular release machinery. Procurement of hydroxyamfetamine, alongside its analogs, supports fundamental research in autonomic pharmacology and drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyamfetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.